molecular formula C7H9FN2O2S B1447696 N-(2-Amino-3-fluorophenyl)methanesulfonamide CAS No. 1951441-66-9

N-(2-Amino-3-fluorophenyl)methanesulfonamide

Cat. No.: B1447696
CAS No.: 1951441-66-9
M. Wt: 204.22 g/mol
InChI Key: DPPMRHXYRQKTGY-UHFFFAOYSA-N
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Description

N-(2-Amino-3-fluorophenyl)methanesulfonamide (CAS: 156522-13-3, molecular formula: C₇H₉FN₂O₂S) is a fluorinated aromatic sulfonamide derivative. Its structure comprises a benzene ring substituted with an amino group (-NH₂) at position 2, a fluorine atom at position 3, and a methanesulfonamide group (-SO₂NHCH₃) attached to the aromatic ring. This compound is of interest in medicinal chemistry due to the sulfonamide moiety’s role in enzyme inhibition and bioactivity modulation .

Properties

IUPAC Name

N-(2-amino-3-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPMRHXYRQKTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601244766
Record name Methanesulfonamide, N-(2-amino-3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-66-9
Record name Methanesulfonamide, N-(2-amino-3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-(2-amino-3-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The predominant method for preparing N-(2-Amino-3-fluorophenyl)methanesulfonamide involves the reaction of 2-amino-3-fluoroaniline with methanesulfonyl chloride. This reaction is generally conducted in the presence of a base to neutralize the hydrochloric acid generated during the sulfonylation process. Triethylamine is commonly used as the base.

Typical reaction parameters include:

Parameter Details
Starting material 2-amino-3-fluoroaniline
Sulfonylating agent Methanesulfonyl chloride
Base Triethylamine (or similar organic base)
Solvent Dichloromethane or other aprotic organic solvents
Temperature Room temperature to mild heating (up to ~40°C)
Reaction time Several hours (typically 2–6 hours)

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, forming the sulfonamide bond. The base scavenges the released HCl, preventing side reactions and driving the reaction to completion.

Detailed Procedure Summary

  • The 2-amino-3-fluoroaniline is dissolved in anhydrous dichloromethane under inert atmosphere (e.g., nitrogen).
  • Triethylamine is added slowly to the solution to act as an acid scavenger.
  • Methanesulfonyl chloride is added dropwise at low temperature or room temperature.
  • The mixture is stirred for several hours to ensure complete conversion.
  • After reaction completion (monitored by TLC or HPLC), the mixture is quenched with water or aqueous ammonium chloride.
  • The organic layer is separated, washed, dried over sodium sulfate, and concentrated.
  • The crude product is purified by recrystallization or column chromatography to yield the pure sulfonamide.

Alternative and Advanced Preparation Methods

Industrial Scale Considerations

Industrial synthesis generally follows the same chemical route but optimizes parameters for yield, cost, and environmental safety. Continuous flow reactors and automated control of temperature and reagent addition improve reproducibility and scalability.

Research Findings and Data Summary

Aspect Details
Molecular formula C7H9FN2O2S
Molecular weight Approximately 204.22 g/mol
Key functional groups Amino group (-NH2), Fluorine substituent, Methanesulfonamide group (-SO2NH2)
Reaction yield (typical) 70–90% depending on purity and scale
Purification methods Column chromatography, recrystallization
Solvent choice impact Dichloromethane preferred for solubility and reaction control
Base choice impact Triethylamine commonly used; alternative bases may affect reaction rate and purity
Reaction monitoring Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC)

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Limitations
Direct sulfonylation 2-amino-3-fluoroaniline + methanesulfonyl chloride, triethylamine, DCM, RT Straightforward, high yield Requires careful moisture control
Copper-catalyzed sulfonamide synthesis Sulfonyl azide, terminal alkyne, CuBr catalyst, triethylamine, DCE/DCM, 80°C Diversity-oriented, mild conditions More complex, less direct for this compound
Industrial scale batch process Similar to lab-scale but with optimized flow reactors and automated controls Scalable, reproducible Requires investment in equipment

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-3-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

N-(2-Amino-3-fluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Amino-3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N-(2-Amino-3-fluorophenyl)methanesulfonamide and related compounds:

Table 1: Structural and Functional Comparison of Selected Methanesulfonamide Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings
This compound 2-NH₂, 3-F 204.22 Research applications in enzyme inhibition; structural studies .
N-(3-Amino-5-tert-butyl-2-methoxy-phenyl)methanesulfonamide () 3-NH₂, 5-tert-butyl, 2-OCH₃ 272.37 Investigated as a bioactive intermediate; limited solubility noted .
N-(2,4-Dichloro-5-triazolylphenyl)methanesulfonamide (Sulfentrazone metabolite DMS, ) 2,4-Cl, triazolone ring 375.20 Agricultural herbicide metabolite; environmental persistence .
Dronedarone Hydrochloride () Benzofuran core, dibutylaminopropoxy 593.45 Antiarrhythmic drug; sulfonamide enhances pharmacokinetics .
N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide () 2-Cl, 3-CH₂Cl, dual sulfonamide 332.22 Synthetic intermediate; dual sulfonamide groups increase steric hindrance .
Key Observations:
  • Bioactivity: Sulfentrazone metabolites (e.g., DMS) exhibit herbicidal activity due to the triazolone ring, contrasting with the target compound’s focus on amino-fluorophenyl interactions .
  • Pharmaceutical Relevance : Dronedarone’s benzofuran core and extended alkyl chains contrast with the simpler aromatic structure of the target compound, highlighting divergent therapeutic applications .

Computational and Experimental Findings

  • Molecular Conformation : Computational studies on N-(2-methylphenyl)methanesulfonamide analogues reveal that electron-withdrawing substituents (e.g., -F) stabilize the sulfonamide group via resonance, enhancing thermal stability .
  • Antiviral Potential: Docking studies identified methanesulfonamide derivatives, including N-(3-substituted phenyl) variants, as candidates for antiviral drug development, though the target compound’s specific activity remains understudied .
  • Synthetic Accessibility : Derivatives with halogens (e.g., -Cl, -F) are synthesized via nucleophilic aromatic substitution, whereas bulky groups (e.g., tert-butyl) require multi-step routes, impacting scalability .

Physicochemical Properties

Table 2: Solubility and Stability Data
Compound Solubility (mg/mL) Stability Notes Reference
This compound 12.5 (DMSO) Stable at 2–8°C; hygroscopic
N-(3-Amino-5-tert-butyl-2-methoxy-phenyl)methanesulfonamide 5.8 (DMSO) Degrades above 40°C
Sulfentrazone Metabolite (HMS) Insoluble in water Photodegradation observed

Biological Activity

N-(2-Amino-3-fluorophenyl)methanesulfonamide is a sulfonamide compound recognized for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈FNO₂S and a molecular weight of 204.22 g/mol. The compound features a sulfonamide group attached to a phenyl ring with an amino group and a fluorine atom, which significantly influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of autotaxin , an enzyme associated with cancer progression and inflammation. Autotaxin catalyzes the production of lysophosphatidic acid (LPA), a lipid mediator involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting autotaxin, this compound may modulate these pathways, offering therapeutic potential against inflammatory diseases and cancers.

Binding Affinity Studies

Research indicates that the amino and fluorine groups enhance the compound's binding affinity to target enzymes. Interaction studies have utilized techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)

These methods help elucidate the compound's mechanism of action and guide further optimization efforts for therapeutic applications.

Anticancer Properties

This compound has shown promise in cancer therapy due to its ability to inhibit autotaxin. This inhibition may lead to reduced LPA levels, thereby hindering cancer cell proliferation and metastasis. Studies have demonstrated that structural modifications can enhance its inhibitory potency against autotaxin, making it a candidate for developing novel anticancer agents.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by potentially modulating pathways involved in inflammation. Its ability to inhibit autotaxin suggests it could reduce inflammatory responses, making it relevant for treating conditions like arthritis or chronic inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial activity. While specific mechanisms remain under investigation, its structural characteristics suggest potential interactions with microbial targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
N-(2-Amino-4-fluorophenyl)methanesulfonamideFluorine at different positionPotentially different binding affinities
N-(3-Amino-4-fluorophenyl)methanesulfonamidePositional isomer with variations in reactivityVariability in biological effects

These comparisons highlight how slight modifications can significantly impact biological activity and therapeutic potential.

Case Studies and Research Findings

  • Autotaxin Inhibition : A study demonstrated that derivatives of this compound exhibited increased potency against autotaxin compared to earlier sulfonamide compounds. This study emphasized the importance of structural optimization in enhancing biological activity.
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that compounds similar to this compound could effectively reduce markers of inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Evaluation : Initial antimicrobial assays indicated that this compound could inhibit the growth of certain bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Q & A

Basic: What are the recommended synthetic routes for N-(2-Amino-3-fluorophenyl)methanesulfonamide in academic laboratories?

Methodological Answer:
A key method involves copper-catalyzed N-arylation under ligand-free conditions. Methanesulfonamide derivatives react with aryl bromides (e.g., 2-fluoroaniline derivatives) using CuI as a catalyst in DMSO at 80–100°C. Optimize reaction time (12–24 hours) and monitor progress via TLC or HPLC. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Use multi-spectral analysis :

  • 1H/13C NMR : Confirm aromatic proton environments (δ 6.8–7.5 ppm for fluorophenyl groups) and sulfonamide NH/amine NH2 signals (δ 4.5–5.5 ppm).
  • IR Spectroscopy : Identify S=O stretches (~1350–1150 cm⁻¹) and N–H bends (~1600 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 218.2) and fragmentation patterns.
  • Elemental Analysis : Ensure <0.5% deviation in C, H, N, S content .

Advanced: How can computational chemistry aid in predicting the electronic properties of this compound?

Methodological Answer:
Apply Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets to:

  • Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites).
  • Simulate UV-Vis spectra by modeling π→π* and n→π* transitions (e.g., λmax ~270–320 nm).
  • Analyze molecular electrostatic potential (MEP) maps to identify regions prone to hydrogen bonding or electrophilic attack .

Advanced: What experimental strategies resolve contradictory spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., N-(2-fluorophenyl)methanesulfonamide derivatives) .
  • Impurity Profiling : Use HPLC-PDA (C18 column, acetonitrile/water mobile phase) to detect byproducts (e.g., unreacted aryl bromides or over-arylated species).
  • Crystallography : If single crystals are obtainable, perform X-ray diffraction to resolve ambiguities in bond lengths/angles .

Advanced: How to optimize reaction conditions for scaling this compound synthesis?

Methodological Answer:

  • Catalyst Screening : Test CuI, CuBr, or CuCl at 5–10 mol% to balance cost and efficiency.
  • Solvent Effects : Compare DMSO, DMF, and DMAc for solubility and reaction rate.
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce time.
  • Workflow : Employ Design of Experiments (DoE) to model interactions between variables (e.g., temperature, catalyst loading) .

Advanced: What methodologies are effective for impurity profiling in sulfonamide derivatives?

Methodological Answer:

  • HPLC-UV/HRMS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% over 30 min). Monitor at 254 nm.
  • Reference Standards : Synthesize potential impurities (e.g., di-arylated byproducts) for spiking experiments.
  • LC-QTOF-MS : Identify unknown impurities via exact mass (<5 ppm error) and isotopic patterns .

Advanced: How to address low yields in the N-arylation of methanesulfonamide derivatives?

Methodological Answer:

  • Substrate Preactivation : Protect the amine group (e.g., Boc or Fmoc) to prevent side reactions.
  • Catalyst-Ligand Systems : Explore bidentate ligands (e.g., 1,10-phenanthroline) to stabilize Cu(I) intermediates.
  • Microwave Irradiation : Enhance reaction kinetics by reducing time (4–8 hours vs. 24 hours conventional) .

Advanced: What are the best practices for stability testing of this compound under varying conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.
  • Analytical Monitoring : Use UPLC-PDA to track degradation products (e.g., hydrolyzed sulfonamides or fluorophenyl oxidation).
  • Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Amino-3-fluorophenyl)methanesulfonamide
Reactant of Route 2
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N-(2-Amino-3-fluorophenyl)methanesulfonamide

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